6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Description
Properties
IUPAC Name |
6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9(15)7-8(6-2-1-3-6)13-14-5-4-12-10(7)14/h4-6,13H,1-3H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWBESKLQGUYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Br/Mg-Exchange and Regioselective Metalations
A common synthetic approach involves a bromine/magnesium exchange reaction on the imidazo[1,2-b]pyrazole scaffold, followed by regioselective magnesiation and zincation using TMP-bases (2,2,6,6-tetramethylpiperidyl bases). These organometallic intermediates are then trapped with electrophiles to introduce the cyclobutyl and carboxamide functionalities, yielding the target compound. This method allows for precise substitution patterns and is scalable for industrial production using continuous flow reactors to optimize yield and purity.
Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction Approach
General Synthetic Route for Imidazo[1,2-b]pyrazole-7-carboxamides
A highly efficient method to prepare imidazo[1,2-b]pyrazole-7-carboxamides, including derivatives like 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, is through the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). This involves the condensation of:
- 5-aminopyrazole-4-carbonitrile or its derivatives,
- Aldehydes (which can be cyclobutyl-substituted),
- Isocyanides,
in the presence of a Brønsted or Lewis acid catalyst.
This multicomponent reaction allows rapid assembly of the heterocyclic core with high regioselectivity and good yields. The reaction proceeds typically in solvents such as ethanol/water mixtures at moderate temperatures (room temperature to 80 °C) with short reaction times (15 minutes to a few hours).
Catalyst and Solvent Optimization
A detailed catalyst and solvent screening was performed to optimize the GBB-3CR for imidazo[1,2-b]pyrazole derivatives:
| Entry | Catalyst | Catalyst Load (mol %) | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | None | - | EtOH | >72 h | 0 | No reaction |
| 2 | In(OTf)3 | 20 | EtOH | 15 min | 61 | Lewis acid catalyst |
| 3 | InCl3 | 20 | EtOH | 15 min | 67 | Lewis acid catalyst |
| 4 | TMSCl | 20 | EtOH | 15 min | 64 | Lewis acid catalyst |
| 5 | TsOH·H2O | 20 | EtOH | 15 min | 52 | Brønsted acid catalyst |
| 6 | HClO4 | 20 | EtOH | 15 min | 59 | Brønsted acid catalyst |
| 7 | TFA | 20 | EtOH | 15 min | 74 | Best yield in EtOH |
| 15 | TFA | 20 | EtOH/H2O (1:1) | 15 min | 79 | Best overall yield and ease |
Reaction conditions: 5-aminopyrazole-4-carbonitrile (0.50 mmol), aldehyde (0.55 mmol), isocyanide (0.55 mmol), solvent (1 mL), room temperature.
The optimal conditions for this reaction were found to be 20 mol% trifluoroacetic acid (TFA) in a 1:1 ethanol/water solvent mixture, providing a 79% isolated yield after simple filtration within 15 minutes. This method is operationally simple and environmentally friendly.
Sequential One-Pot Microwave-Assisted Protocol
To increase efficiency and sustainability, a sequential one-pot synthesis combining the formation of 5-aminopyrazole intermediates with the GBB-3CR has been developed. This involves:
- Microwave-assisted cyclocondensation of ethoxymethylene malononitrile with hydrazine hydrate to form 5-aminopyrazole-4-carbonitrile intermediates,
- Immediately followed by the GBB-3CR with aldehydes and isocyanides under the optimized catalytic conditions.
This method reduces reaction times and purification steps, enabling rapid access to diverse imidazo[1,2-b]pyrazole libraries, including carboxamide derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
- The GBB-3CR method demonstrates excellent regioselectivity, producing exclusively the 1H-imidazo[1,2-b]pyrazole isomer with an endocyclic double bond confirmed by extensive NMR analysis.
- The reaction tolerates various substituents on the aldehyde, allowing introduction of the cyclobutyl group at the 6-position.
- The use of mild acid catalysts such as TFA enables short reaction times and avoids harsh conditions.
- The one-pot microwave-assisted approach aligns with green chemistry principles by minimizing solvents and energy consumption.
- Industrial synthesis may adapt these methods with flow chemistry to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer properties of this compound:
- Case Study 1 : In research involving human acute myeloid leukemia (AML) cells (HL-60), treatment with 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide resulted in significant differentiation and apoptosis, with key markers such as Bcl-xl and pAkt being upregulated.
- Case Study 2 : Another study reported that the compound induced apoptosis in MV-4-11 cells with an IC50 value of 16.54 nM, demonstrating a substantial apoptotic response confirmed by flow cytometry.
| Cell Line | IC50 (nM) | Apoptotic Response |
|---|---|---|
| HL-60 | 32.25 | High |
| MOLT-4 | 27.24 | Moderate |
| MV-4-11 | 16.54 | Very High |
Applications in Medicinal Chemistry
This compound serves as a lead candidate for developing new drugs targeting specific biological pathways associated with cancer and other diseases. Its ability to modulate enzyme activity makes it a potential therapeutic agent against various conditions:
Enzyme Inhibition
This compound has demonstrated the ability to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate digestion. This inhibition can lead to altered metabolic pathways relevant to diabetes management.
Anti-inflammatory Effects
Research indicates that this compound may also exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs. tert-Butyl : The cyclobutyl group in DU325 enhances target binding affinity compared to tert-butyl analogs, likely due to improved steric compatibility with hydrophobic pockets in myeloid cell receptors .
- Carboxamide Side Chains: The N-(4-aminophenyl) group in DU325 facilitates interactions with apoptosis-related kinases (e.g., Bcl-xL), while fluorophenyl substituents (e.g., compound 9a) may optimize pharmacokinetic properties .
Mechanism of Action Comparison
Key Findings :
- DU325 uniquely induces simultaneous differentiation and apoptosis , a feature absent in classical differentiating agents like ATRA .
Pharmacological and Toxicological Profiles
Challenges :
- DU325’s DMSO-dependent solubility may limit formulation options for intravenous delivery .
- Oxidative stress induction, while therapeutic in AML, could pose toxicity risks in normal cells .
Biological Activity
6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2097970-24-4) is a heterocyclic compound that has attracted significant attention in medicinal chemistry. Its unique structural features suggest potential therapeutic applications, particularly in cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound consists of a cyclobutyl group attached to an imidazo[1,2-b]pyrazole scaffold, which is known for its diverse biological activities. The structure can be represented as follows:
This compound exhibits its biological effects primarily through the modulation of specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors involved in cell proliferation and inflammation:
- Inhibition of Enzymes : The compound can inhibit pathways related to cell survival and proliferation, particularly in cancer cells.
- Induction of Apoptosis : Research indicates that it can induce apoptosis in various leukemia cell lines at nanomolar concentrations by triggering oxidative stress and mitochondrial dysfunction .
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound:
- Case Study 1 : In a study involving human acute myeloid leukemia (AML) cells (HL-60), treatment with this compound led to significant cellular differentiation and apoptosis. Key markers such as Bcl-xl and pAkt were upregulated, indicating a survival response to treatment .
- Case Study 2 : Another study reported that the compound induced apoptosis in MV-4-11 cells with IC50 values as low as 16.54 nM. Flow cytometry confirmed a substantial apoptotic population and mitochondrial membrane depolarization following treatment .
| Cell Line | IC50 (nM) | Apoptotic Response |
|---|---|---|
| HL-60 | 32.25 | High |
| MOLT-4 | 27.24 | Moderate |
| MV-4-11 | 16.54 | Very High |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties:
- Mechanism : It suppresses pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells, demonstrating potential for treating inflammatory diseases .
Toxicogenomic Studies
Toxicogenomic analysis revealed that treatment with this compound led to altered expression of genes associated with oxidative stress and drug-induced cytotoxicity. Notable changes included:
Q & A
Q. What synthetic routes are commonly employed for imidazo[1,2-b]pyrazole derivatives, and how do substituents like cyclobutyl groups influence reactivity?
Synthesis typically involves multi-step reactions, including cyclocondensation of aminopyrazoles with carbonyl compounds. Substituents such as cyclobutyl groups are introduced via nucleophilic substitution or cross-coupling reactions. Steric and electronic effects of the cyclobutyl moiety can alter reaction kinetics and regioselectivity. For example, bulky groups may hinder crystallization, necessitating solvent optimization (e.g., ethanol/water mixtures) to improve yields .
Q. What spectroscopic and crystallographic techniques are critical for characterizing imidazo[1,2-b]pyrazole derivatives?
Single-crystal X-ray diffraction (SC-XRD) is essential for resolving molecular geometry, including dihedral angles (e.g., 16.90° between imidazo[1,2-b]pyrazole and benzene rings) and π–π interactions (3.643 Å centroid distances) . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate purity and substituent positioning. Bond-length deviations (<0.005 Å) in SC-XRD data ensure structural accuracy .
Q. How are biological activity assays designed for imidazo[1,2-b]pyrazole derivatives?
Assays target kinase inhibition or antimicrobial activity, using in vitro models (e.g., enzyme-linked immunosorbent assays or microbial growth inhibition). Structure-activity relationship (SAR) studies correlate substituents (e.g., cyclobutyl vs. phenyl) with potency. Positive controls (e.g., known kinase inhibitors) and dose-response curves (IC₅₀ values) are standard .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of imidazo[1,2-b]pyrazole derivatives?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal catalysts (e.g., Ru complexes) and solvents (e.g., dichloromethane) . Machine learning models trained on existing datasets (e.g., reaction yields, substituent effects) further refine predictions .
Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?
Comparative analysis using standardized assays (e.g., fixed ATP concentrations in kinase assays) minimizes variability. Statistical Design of Experiments (DoE), such as factorial designs, isolates variables (e.g., substituent polarity, steric bulk) to identify dominant factors. Meta-analyses of published data (e.g., Vanotti et al. (1994) vs. Li et al. (2005)) reconcile discrepancies .
Q. How do π–π interactions and hydrogen bonding influence the solid-state packing of imidazo[1,2-b]pyrazole derivatives?
SC-XRD reveals intermolecular interactions: π–π stacking (3.643 Å) stabilizes crystal lattices, while O–H⋯N hydrogen bonds (2.8–3.0 Å) dictate layer formation. Molecular dynamics simulations model packing efficiency, showing that substituents like methylsulfanyl groups enhance hydrophobic interactions, affecting solubility and bioavailability .
Q. What factorial design approaches improve reaction yields for imidazo[1,2-b]pyrazole carboxamides?
Full factorial designs (e.g., 2³ designs) vary temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C in DMF with 15 mol% catalyst), achieving >85% yield. Interaction plots reveal synergistic effects between variables (e.g., high temperature and polar solvents) .
Q. How are safety protocols tailored for handling reactive intermediates in imidazo[1,2-b]pyrazole synthesis?
Safety Data Sheets (SDS) mandate fume hood use for volatile intermediates (e.g., chloro derivatives). Emergency protocols include neutralization of acidic byproducts (e.g., HCl) with sodium bicarbonate. Regular gas chromatography-mass spectrometry (GC-MS) monitors airborne contaminants, ensuring compliance with occupational exposure limits (OELs) .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data on dihedral angles in imidazo[1,2-b]pyrazole derivatives?
Re-evaluate data collection parameters (e.g., temperature: 273 K vs. 298 K) and refinement methods (e.g., R-factor thresholds). Comparative studies using isostructural analogs (e.g., phenyl vs. cyclobutyl substituents) clarify substituent-induced torsional strain. Collaborative validation through platforms like the Cambridge Structural Database ensures reproducibility .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
